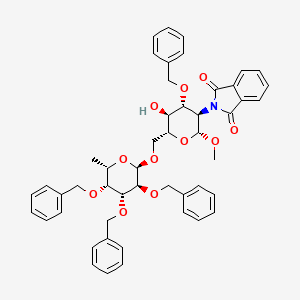

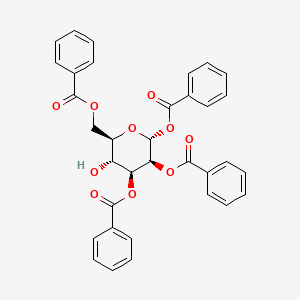

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four benzoyl groups attached to the mannopyranose ring. It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds and has significant applications in the field of organic chemistry.

Mechanism of Action

Target of Action

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a complex carbohydrate reagent that is extensively utilized in the synthesis of diverse glycosyl donors . It is a precursor for the synthesis of diverse pharmaceutical intermediates and medications .

Mode of Action

The compound interacts with its targets through a process known as deacylation . The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Biochemical Pathways

The compound is involved in the synthesis of glycopeptides and glycoconjugates . These molecules play pivotal roles in the exploration of infectious ailments and neoplasms .

Result of Action

The compound exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its utility as a primary component in the synthesis of diverse glycosylated drugs, inclusive of antiviral drugs and anticancer agents, is notable .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the endoplasmic reticulum or Golgi apparatus may enhance its role in glycosylation reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, Golgi apparatus, or other organelles can impact its interactions with enzymes and proteins involved in glycosylation and other biochemical processes . This subcellular distribution is essential for understanding the compound’s role in cellular function and metabolism.

Preparation Methods

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can be synthesized through the benzoylation of mannose derivatives. The process typically involves the reaction of mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride . Industrial production methods often involve large-scale benzoylation reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted mannopyranose derivatives .

Scientific Research Applications

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of glycosylation processes and the synthesis of glycopeptides and glycolipids.

Medicine: This compound is a precursor for the synthesis of various pharmaceutical intermediates and medications, particularly those targeting neoplasms and inflammatory disorders.

Industry: It is utilized in the production of fine chemicals and as a building block for more complex chemical entities.

Comparison with Similar Compounds

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can be compared with other benzoylated sugars such as:

1,2,3,4,6-Penta-O-benzoyl-a-D-mannopyranose: This compound has an additional benzoyl group, making it more reactive in certain glycosylation reactions.

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose: The beta anomer has different stereochemistry, affecting its reactivity and the types of glycosidic bonds it forms.

The uniqueness of this compound lies in its specific configuration and the protective role of the benzoyl groups, which make it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

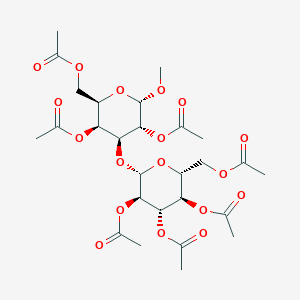

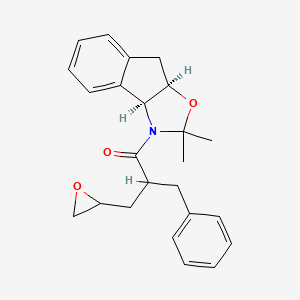

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

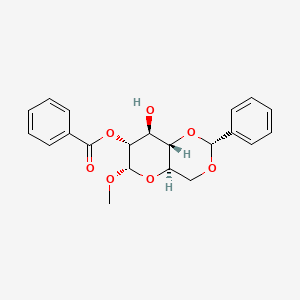

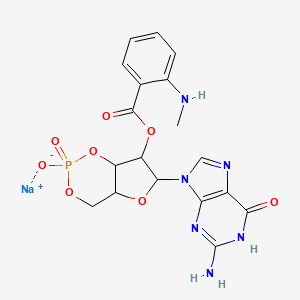

![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)